molecular formula C₂₀H₂₆D₄O₄ B1160526 Dodecyl Phthalate-d4

Dodecyl Phthalate-d4

Cat. No.: B1160526
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl Phthalate-d4 is a deuterium-labelled chemical standard essential for advanced analytical research and method development. This compound serves as a critical internal standard in the accurate quantification of phthalate esters via mass spectrometry, helping to correct for analyte loss during sample preparation and instrument variability. Phthalates are a class of chemicals primarily used as plasticizers to increase the flexibility of plastics like PVC and are also found in various cosmetic formulations as fragrance fixatives and solvents . The presence of deuterium atoms in the structure provides a distinct mass difference from its non-labelled counterpart, enabling precise and reliable analysis in complex matrices. A primary research application of Dodecyl Phthalate is in the preparation of Cytarabine derivatives, which are investigated as potential anticancer agents . The use of this labelled analogue is vital in pharmaceutical development for tracing metabolic pathways and understanding the pharmacokinetics of active compounds. Furthermore, this compound is an invaluable tool in environmental monitoring and human exposure studies. Targeted and non-targeted analytical methodologies, such as liquid chromatography coupled with high-resolution mass spectrometry (HPLC-QToF MS), rely on stable isotopically labelled standards like this one to identify and quantify plastic-related contaminants, including phthalates, in various samples such as food, beverages, and personal care products . Given the concerns regarding potential endocrine-disrupting and reproductive toxic effects associated with certain phthalates, rigorous monitoring and research are ongoing . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid-d4 1-Dodecyl Ester;  1,2-Benzenedicarboxylic Acid-d4 Monododecyl Ester;  Phthalic Acid-d4 Dodecyl Ester;  Phthalic Acid-d4 Monododecyl Ester;  Dodecyl Hydrogen Phthalate-d4;  Lauryl Phthalate-d4;  Monododecyl Phthalate-d4;  Mono

Origin of Product

United States

Comparison with Similar Compounds

Deuterated phthalates share core structural features but differ in alkyl chain length, deuterium substitution patterns, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Deuterium Position
Dodecyl Phthalate-d4 C₃₄H₅₀D₄O₄ 530.7 Dodecyl (C₁₂) Benzene ring (3,4,5,6)
Dinonyl Phthalate-d4 C₂₆H₃₈D₄O₄ 422.63 Nonyl (C₉) Benzene ring
Dicyclohexyl Phthalate-d4 C₂₀H₂₄D₄O₄ 334.44 Cyclohexyl (C₆) Benzene ring
Dioctyl Phthalate-d4 C₂₄H₃₈D₄O₄ 398.5 Octyl (C₈) Benzene ring
Diethyl Phthalate-d4 C₁₂H₁₀D₄O₄ 198.2 Ethyl (C₂) Benzene ring

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., dodecyl) increase hydrophobicity and molecular weight, influencing environmental persistence and extraction solvent requirements . Shorter chains (e.g., ethyl) enhance volatility, making them suitable for gas chromatography .
  • Deuterium Substitution : All listed compounds feature deuterium on the benzene ring, ensuring minimal disruption to chemical reactivity while enabling precise quantification via mass spectrometry .
Stability and Analytical Performance
  • Stability : Deuterated phthalates resist metabolic degradation, ensuring reliable performance as internal standards . However, longer alkyl chains (e.g., dodecyl) may reduce solubility in polar solvents, necessitating optimized extraction protocols .
  • Mass Spectrometry : Deuterium on the benzene ring shifts molecular ion peaks without interfering with fragmentation patterns, enabling accurate quantification .
Research Findings
  • A study on structurally similar surfactants (e.g., sodium dodecyl sulfate) revealed that alkyl chain length significantly affects crystallization kinetics and solubility . This aligns with observations in deuterated phthalates, where longer chains impede crystallization, favoring amorphous solid dispersion in environmental matrices .
  • Analytical methods for phthalates require tailored sample preparation; for example, this compound’s hydrophobicity demands non-polar solvents like isooctane for extraction, whereas Diethyl Phthalate-d4 is amenable to acetonitrile .

Preparation Methods

Regioselectivity and Isotopic Purity

Achieving exclusive deuteration at the 3,4,5,6 positions remains challenging. Competing reactions at the 1 and 2 positions are minimized using sterically hindered catalysts (e.g., Pd/Al₂O₃) and low temperatures (70–80°C). Advances in NMR-guided optimization allow real-time monitoring, ensuring >98% isotopic purity.

Green Chemistry Approaches

Recent efforts focus on replacing traditional catalysts with biocatalytic systems . Lipases immobilized on magnetic nanoparticles (e.g., Candida antarctica Lipase B) enable deuteration under aqueous conditions, reducing solvent waste .

Q & A

What is the role of Dodecyl Phthalate-d4 in quantitative analysis of environmental samples?

Answer: this compound is primarily used as a deuterated internal standard in GC-MS or LC-MS to correct matrix effects and instrument variability. Its isotopic stability allows researchers to distinguish it from non-deuterated analogs in complex matrices, improving quantification accuracy. For example, in phthalate analysis, it compensates for extraction efficiency losses and ionization suppression .

How can researchers optimize chromatographic separation of this compound from its non-deuterated analog?

Answer: Adjust mobile phase composition (e.g., acetonitrile/water gradients), column temperature, and use high-resolution columns (e.g., C18 with 1.7 µm particles). Method validation should include retention time consistency and resolution factor (>1.5). Evidence from QA/QC protocols suggests using isotopically labeled surrogates to confirm separation efficiency .

What safety protocols are essential when handling this compound in laboratory settings?

Answer: Key protocols include:

  • PPE: Nitrile gloves (EN 374 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Storage: Keep in sealed containers away from oxidizers and acids .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can signal suppression of this compound in complex matrices be resolved during LC-MS analysis?

Answer: Mitigation strategies include:

  • Matrix-matched calibration: Prepare standards in blank matrix extracts to mimic sample conditions.
  • Solid-phase extraction (SPE): Use cartridges (e.g., C18 or HLB) to remove interfering compounds.
  • Dilution: Reduce matrix complexity by diluting samples post-extraction .

What storage conditions ensure the long-term stability of this compound?

Answer: Store in amber vials at −20°C in inert solvents (e.g., acetonitrile or hexane) to prevent photodegradation and hydrolysis. Stability studies show no degradation over 6 months under these conditions .

How is the isotopic purity of this compound validated in research settings?

Answer: High-resolution mass spectrometry (HRMS) is used to verify ≥98% deuterium incorporation by analyzing mass shifts (e.g., m/z +4) and absence of unlabelled fragments. Nuclear magnetic resonance (NMR) can further confirm structural integrity .

What synthetic routes are employed to produce this compound, and how is purity assessed?

Answer: Synthesis involves esterification of phthalic anhydride-d4 with deuterated dodecanol under acid catalysis. Purity is assessed via:

  • GC-MS: To detect residual reactants.
  • NMR: To confirm ester bond formation and deuteration levels .

What statistical methods are recommended for evaluating recovery rates of this compound in spike-and-recovery experiments?

Answer: Calculate percentage recovery [(measured/spiked) × 100] with 95% confidence intervals. Use ANOVA to assess inter-day variability. Recovery rates within 80–120% are typically acceptable, with outliers investigated via Grubbs’ test .

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